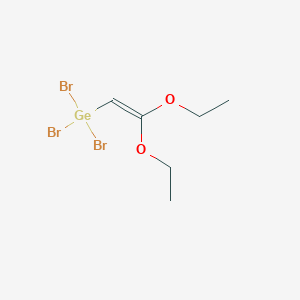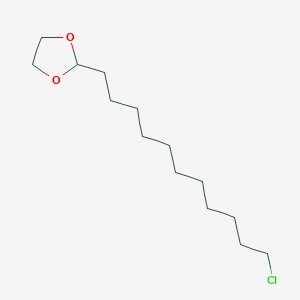
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a butyl group, two ethoxy groups, and a nitroethenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the butyl and ethoxy groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and butyl groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the butyl and nitroethenyl groups.
1,2-Diethoxy-4-nitrobenzene: Similar structure but lacks the butyl group.
1-Butyl-2,4-dimethoxy-5-nitrobenzene: Similar structure but lacks the nitroethenyl group.
Uniqueness
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is unique due to the presence of both ethoxy and nitroethenyl groups, which confer distinct chemical and biological properties
Propriétés
| 90547-14-1 | |
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
1-butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-4-7-8-13-11-14(9-10-17(18)19)16(21-6-3)12-15(13)20-5-2/h9-12H,4-8H2,1-3H3 |
Clé InChI |
RJBPLCXHTGEXCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1OCC)OCC)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)



